molecular formula C10H6N4O2 B3725962 3-pyridin-4-yl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one

3-pyridin-4-yl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one

Cat. No.: B3725962
M. Wt: 214.18 g/mol
InChI Key: HAIZYFJYMBJOBI-UHFFFAOYSA-N
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Description

3-pyridin-4-yl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one is a heterocyclic compound that features a fused ring system combining pyridine, oxazole, and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-pyridin-4-yl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the condensation of 5-amino-6-hydroxypyrimidine with acid chlorides or anhydrides to form N-(4-hydroxypyrimidin-5-yl)benzamides, which are then cyclized using dehydrating agents such as phosphorus oxychloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-pyridin-4-yl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or alkyl halides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-pyridin-4-yl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is used in studying enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-pyridin-4-yl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to altered cell signaling pathways and potentially induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-pyridin-4-yl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. These properties can influence its binding affinity and selectivity towards biological targets, making it a valuable scaffold in drug discovery.

Properties

IUPAC Name

3-pyridin-4-yl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O2/c15-9-7-8(6-1-3-11-4-2-6)14-16-10(7)13-5-12-9/h1-5H,(H,12,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIZYFJYMBJOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC3=C2C(=O)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-pyridin-4-yl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one
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3-pyridin-4-yl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one
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